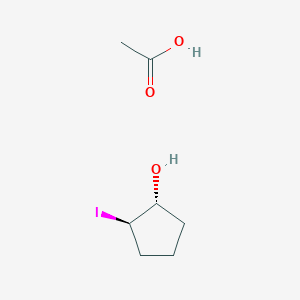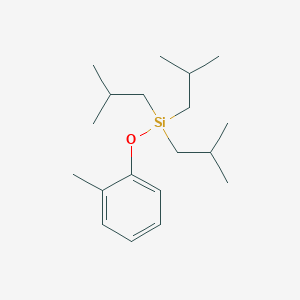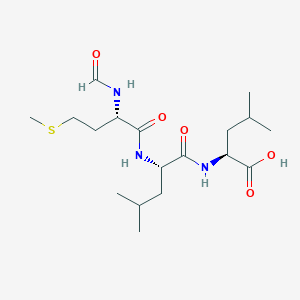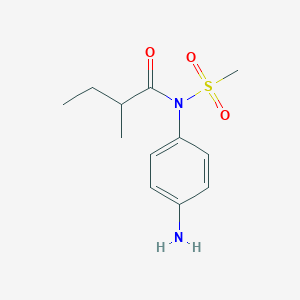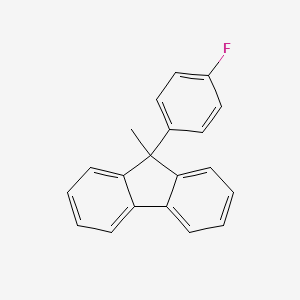
Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro- is an aromatic compound with a complex structure It contains a benzene ring substituted with chlorine, nitro groups, and a 1-methyl-1-phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro- typically involves multiple steps. One common approach is the nitration of 2-chloro-5-(1-methyl-1-phenylethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of the reagents involved.
化学反応の分析
Types of Reactions
Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation, resulting in the formation of amines.
Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions, amines.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic or toxic effects.
類似化合物との比較
Similar Compounds
Benzene, 2-chloro-1,3-dinitro-: Lacks the 1-methyl-1-phenylethyl group, resulting in different chemical properties and reactivity.
Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-:
Benzene, 1,3-dinitro-: Lacks both the chlorine and 1-methyl-1-phenylethyl groups, leading to distinct chemical behavior.
Uniqueness
Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro- is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of both nitro groups and the 1-methyl-1-phenylethyl group makes it a versatile compound for various research and industrial purposes.
特性
CAS番号 |
59038-56-1 |
|---|---|
分子式 |
C15H13ClN2O4 |
分子量 |
320.73 g/mol |
IUPAC名 |
2-chloro-1,3-dinitro-5-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C15H13ClN2O4/c1-15(2,10-6-4-3-5-7-10)11-8-12(17(19)20)14(16)13(9-11)18(21)22/h3-9H,1-2H3 |
InChIキー |
AJDQQECBWNSHEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)
